4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a pyrimidinyl group, and a piperazinyl group, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one typically involves multiple steps. One common method includes the reaction of 4-(pyrimidin-2-yl)piperazine with 4,4,4-trifluorobutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidinyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidinyl and piperazinyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine: Similar structure but lacks the trifluoromethyl group.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a trifluoromethyl group but has a different aromatic system.
1-(2-Pyrimidyl)piperazine: Contains the pyrimidinyl and piperazinyl groups but lacks the butanone moiety.
Uniqueness
4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H15F3N4O |
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Molecular Weight |
288.27 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)3-2-10(20)18-6-8-19(9-7-18)11-16-4-1-5-17-11/h1,4-5H,2-3,6-9H2 |
InChI Key |
YCOJLCQUNUQVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC(F)(F)F |
Origin of Product |
United States |
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